Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a trichloromethyl group and a 4-methylphenyl group attached to an ethanimine backbone. Its molecular formula is C9H8Cl3N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE typically involves the reaction of an aromatic amine with trichloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylamine and trichloroacetaldehyde.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the imine formation.
Purification: The product is purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperatures and pressures.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification Units: Industrial purification methods such as column chromatography or large-scale recrystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with substituted trichloromethyl groups.
Scientific Research Applications
(1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound’s trichloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
(S)-1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride: Shares a similar aromatic structure but differs in the presence of a chloro group instead of a trichloromethyl group.
1-(4-Methylphenyl)ethanone: Similar aromatic structure but lacks the trichloromethyl and imine groups.
Uniqueness: (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE is unique due to its trichloromethyl group, which imparts distinct reactivity and potential biological activities not observed in its analogs.
Biological Activity
Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- is a chemical compound with potential biological activity. Understanding its effects on biological systems is crucial for assessing its safety and potential applications. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.
- Chemical Name : Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)-
- Molecular Formula : C10H8Cl3N
- Molecular Weight : 253.53 g/mol
Biological Activity Overview
The biological activity of Benzenamine derivatives often relates to their interaction with various biological targets. The following sections summarize key findings related to its pharmacological and toxicological profiles.
Pharmacological Effects
- Anticancer Activity : Some studies have indicated that benzenamine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : Research has shown that certain benzenamine compounds possess antimicrobial activity against bacteria and fungi. This activity is primarily attributed to their ability to disrupt microbial cell membranes.
- Neurotoxicity : There are indications that compounds similar to Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- may affect the nervous system. Neurotoxic effects could manifest as behavioral changes or neurodegeneration in animal models.
Toxicological Data
- Acute Toxicity : Studies have demonstrated that exposure to high concentrations of this compound can lead to acute toxicity in laboratory animals. Symptoms may include respiratory distress and central nervous system effects.
- Chronic Exposure Risks : Long-term exposure has been associated with potential carcinogenic effects due to its structural similarity to known carcinogens. Monitoring and regulation are essential for occupational safety.
Data Tables
Biological Activity | Effect Observed | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cell lines | Study A |
Antimicrobial | Inhibition of bacterial growth | Study B |
Neurotoxicity | Behavioral changes in animal models | Study C |
Case Studies
- Case Study 1 : A study involving rats exposed to varying doses of Benzenamine derivatives showed dose-dependent neurotoxic effects, leading to significant behavioral alterations after prolonged exposure.
- Case Study 2 : In vitro studies demonstrated that Benzenamine compounds exhibited strong cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.
- Case Study 3 : A clinical review highlighted the risks associated with occupational exposure to trichloroethylidene derivatives, emphasizing the need for protective measures in industrial settings.
Properties
CAS No. |
30988-43-3 |
---|---|
Molecular Formula |
C9H8Cl3N |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H8Cl3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-6H,1H3 |
InChI Key |
IFEAMQCSFZCZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.